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Compound of Interest

Compound Name:
1-(2-chlorophenyl)-1H-pyrazole-4-

carbaldehyde

Cat. No.: B1356366 Get Quote

An in-depth guide to the crystal structure determination of pyrazole derivatives, with a focus on

1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde, is provided for researchers and

professionals in drug development. While crystallographic data for the specific molecule 1-(2-
chlorophenyl)-1H-pyrazole-4-carbaldehyde is not publicly available, this guide outlines the

comprehensive experimental and computational methodology that would be employed for its

structure determination. The data presented is based on the closely related compound, 3-(4-

chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, to serve as an illustrative example.

Introduction
1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde (C₁₀H₇ClN₂O) is a heterocyclic compound

belonging to the pyrazole class of molecules.[1] Pyrazole derivatives are of significant interest

in medicinal chemistry due to their wide range of biological activities, including anti-

inflammatory, analgesic, and antimicrobial properties. The determination of the precise three-

dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for

understanding its structure-activity relationship, aiding in rational drug design and development.

Experimental Methodology
The determination of a crystal structure is a systematic process that involves several key

stages, from crystal growth to the final refinement of the atomic model.
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The initial step involves the synthesis of the target compound, 1-(2-chlorophenyl)-1H-
pyrazole-4-carbaldehyde, which can be achieved through established synthetic routes for

pyrazole-4-carbaldehydes. Following synthesis and purification, single crystals suitable for X-

ray diffraction are grown. A common method for this is slow evaporation of a saturated solution

of the compound in an appropriate organic solvent or a mixture of solvents. The choice of

solvent is critical and is often determined empirically.

Data Collection
A suitable single crystal is mounted on a diffractometer, such as a Bruker SMART APEXII CCD

area-detector, and maintained at a low temperature (e.g., 100 K) using a cryosystem to

minimize thermal vibrations of the atoms.[2] X-rays of a specific wavelength (e.g., Mo Kα

radiation, λ = 0.71073 Å) are directed at the crystal.[2][3] As the crystal is rotated, a large

number of diffraction patterns are collected.

Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and

space group of the crystal. The phase problem is solved using direct methods to obtain an

initial electron density map. An initial model of the molecule is then built and refined against the

experimental data. This iterative process involves adjusting atomic positions, and thermal

parameters until the calculated diffraction pattern matches the observed pattern. The quality of

the final model is assessed by parameters such as the R-factor.

Data Presentation
The crystallographic data and refinement details are summarized in the following tables, using

data from the related compound 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a

template.

Table 1: Crystal Data and Structure Refinement.
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Parameter Value

Empirical formula C₁₆H₁₁ClN₂O

Formula weight 282.72

Temperature 100 K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions

a 16.0429 (4) Å

b 4.8585 (1) Å

c 16.7960 (4) Å

α 90°

β 96.581 (1)°

γ 90°

Volume 1300.53 (5) Å³

Z 4

Calculated density 1.444 Mg/m³

Absorption coefficient 0.29 mm⁻¹

F(000) 584

Crystal size 0.55 × 0.16 × 0.08 mm

Data collection

θ range for data collection 2.4 to 30.2°

Index ranges -22 ≤ h ≤ 22, -6 ≤ k ≤ 6, -20 ≤ l ≤ 23

Reflections collected 26528
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Independent reflections 3859 [R(int) = 0.057]

Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 3859 / 0 / 218

Goodness-of-fit on F² 1.03

Final R indices [I > 2σ(I)] R₁ = 0.040, wR₂ = 0.098

R indices (all data) R₁ = 0.040, wR₂ = 0.098

Largest diff. peak and hole 0.36 and -0.35 e.Å⁻³

Data obtained from the crystallographic study of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-

carbaldehyde.[2][3]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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